molecular formula C21H28N2O3 B11608624 2-[7-(azepan-1-yl)-7-oxoheptyl]-1H-isoindole-1,3(2H)-dione

2-[7-(azepan-1-yl)-7-oxoheptyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11608624
M. Wt: 356.5 g/mol
InChI Key: LDAFJXXORHADTD-UHFFFAOYSA-N
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Description

2-[7-(AZEPAN-1-YL)-7-OXOHEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a seven-membered azepane ring and an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(AZEPAN-1-YL)-7-OXOHEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the azepane ring can be introduced through a [1,7]-electrocyclization reaction, followed by the attachment of the isoindole-1,3-dione moiety through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, recrystallization, and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[7-(AZEPAN-1-YL)-7-OXOHEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-[7-(AZEPAN-1-YL)-7-OXOHEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[7-(AZEPAN-1-YL)-7-OXOHEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The azepane ring and isoindole-1,3-dione moiety can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[7-(AZEPAN-1-YL)-7-OXOHEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of the azepane ring and isoindole-1,3-dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

2-[7-(azepan-1-yl)-7-oxoheptyl]isoindole-1,3-dione

InChI

InChI=1S/C21H28N2O3/c24-19(22-14-8-3-4-9-15-22)13-5-1-2-10-16-23-20(25)17-11-6-7-12-18(17)21(23)26/h6-7,11-12H,1-5,8-10,13-16H2

InChI Key

LDAFJXXORHADTD-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CCCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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